
Meisoindigo
Vue d'ensemble
Description
Meisoindigo, also known as N-Methylisoindigotin, is a derivative of Indigo naturalis . It has been used in China for the treatment of chronic myeloid leukemia and is known to exhibit higher activity against rodent tumors than indirubin . It has also been found to inhibit zebrafish interstitial leukocyte chemotactic migration .
Synthesis Analysis
Meisoindigo can be produced by optimizing a novel terpenoid cyclase, XiaI, in Escherichia coli . The process involves introducing the flavin-reducing enzyme Fre, tryptophan-lysing and -importing enzymes TnaA and TnaB, and H2O2-degrading enzyme KatE and optimizing the fermentation parameters .
Molecular Structure Analysis
The molecular formula of Meisoindigo is C17H12N2O2 . It is structurally similar to indirubin but has a methyl group at the N element .
Chemical Reactions Analysis
Meisoindigo has been found to inhibit DNA biosynthesis in tumor cells . It also strongly inhibits the assembly of microtubule protein . In zebrafish, it can significantly inhibit leukocyte chemotactic migration in a dose-dependent manner .
Physical And Chemical Properties Analysis
The exact mass of Meisoindigo is 290.11 and its molecular weight is 290.310 . The elemental analysis shows that it contains 74.47% Carbon, 4.86% Hydrogen, 9.65% Nitrogen, and 11.02% Oxygen .
Applications De Recherche Scientifique
Treatment of Acute Myeloid Leukemia (AML)
Meisoindigo, an isoindigo derivative, has shown potential in the treatment of Acute Myeloid Leukemia (AML). It has been found to inhibit FMS-like tyrosine kinase 3 (Flt3), an oncogenic kinase implicated in leukemia . Flt3-specific inhibitors have demonstrated promising outcomes in disrupting AML progression .
Inhibition of Chronic Myeloid Leukemia
Meisoindigo has proven effective against chronic myeloid leukemia . Its structural resemblance to indirubin derivatives, known for potent anti-Flt3 bioactivities, does not guarantee similar effects .
Anti-Flt3 Bioactivities
Meisoindigo and other related derivatives have been reported to exhibit limited or no anti-Flt3 bioactivities . This observation prompted researchers to explore the anti-Flt3 profile of novel isoindigo derivatives .
Inhibition of Tyrosine Kinases
Meisoindigo selectively inhibits Stat3-associated tyrosine kinases . This activity was confirmed in cell-based assays .
Targeting Cancer Stem Cells (CSCs)
Meisoindigo preferentially targets cancer stem cells (CSCs) in interference with AMPK and LKB1, the cellular metabolic sensors . Considering that CD133 is a common marker highly expressed in a range of CSCs, this implies the potential application of meisoindigo for the treatment of CSCs in different types of cancers .
Structure-Activity Relationship Studies
The structure-activity relationship of meisoindigo has been studied extensively. For instance, 6-bromomeisoindigo showed improved toxicity in company with increased Stat3 inhibition .
Safety and Hazards
Mécanisme D'action
Target of Action
Meisoindigo, a derivative of indirubin, primarily targets Signal transducer and activator of transcription 3 (STAT3) . STAT3 is a critical protein in many cellular processes such as cell growth and apoptosis. It is also associated with tyrosine kinases , which are enzymes responsible for the activation of many proteins by signal transduction cascades .
Mode of Action
Meisoindigo interacts with its targets by inhibiting their activity. It selectively inhibits Stat3-associated tyrosine kinases , which leads to the repression of cellular Stat3 activity . This inhibition is crucial as it hinders the proliferation of malignant cells .
Biochemical Pathways
Meisoindigo affects several biochemical pathways. It inhibits the cyclin-dependent kinases (CDKs) , which are vital for cell cycle regulation . It also interferes with the TLR4/NF-κB signaling pathway , which plays a significant role in immune and inflammatory responses . By inhibiting these pathways, Meisoindigo effectively hinders the proliferation of malignant cells.
Pharmacokinetics
The pharmacokinetics of Meisoindigo involves its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that the plasma concentrations of Meisoindigo after oral administration were much lower than the in vitro IC50s determined in the leukemic cells . This suggests that despite its poor pharmacokinetic characteristics, Meisoindigo has established clinical efficacy, possibly due to the presence of active metabolites in vivo .
Result of Action
The molecular and cellular effects of Meisoindigo’s action are significant. It effectively inhibits the growth and/or proliferation of various cell types at µM levels . Its effects are related to its proliferation inhibition and apoptosis induction, and are independent of cell cycle arrest . This indicates that Meisoindigo could be a potential treatment for acute promyelocytic leukemia (APL), acute myeloid leukemia (AML), and retinoic acid-resistant APL .
Propriétés
IUPAC Name |
3-(2-hydroxy-1-methylindol-3-yl)indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-19-13-9-5-3-7-11(13)15(17(19)21)14-10-6-2-4-8-12(10)18-16(14)20/h2-9,21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYXCQXTKOYHGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)C3=C4C=CC=CC4=NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025868 | |
| Record name | 3-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)-1,3-dihydro-1-methyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Meisoindigo | |
CAS RN |
97207-47-1 | |
| Record name | N-Methylisoindigotin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097207471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)-1,3-dihydro-1-methyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEISOINDIGO | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92UIP6405R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



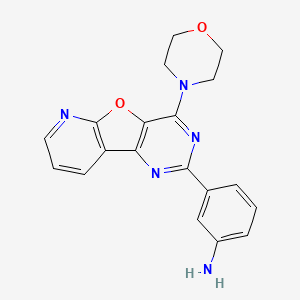
![6-(3-Fluorophenyl)-N-[1-(2,2,2-Trifluoroethyl)piperidin-4-Yl]pyridine-3-Carboxamide](/img/structure/B1676088.png)

![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dimethanesulfonamide](/img/structure/B1676093.png)
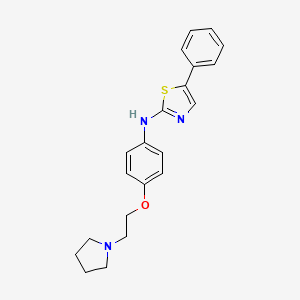


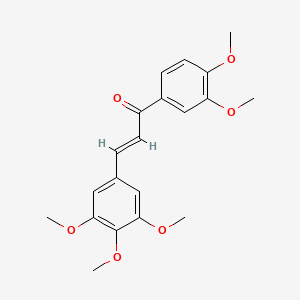
![4-Amino-8-(3-((3,4-dimethoxyphenethyl)amino)propyl)-6,6-dimethyl-2-(4-methyl-3-nitrophenyl)-1,6-dihydro-7H-imidazo[4,5-h]isoquinoline-7,9(8H)-dione](/img/structure/B1676100.png)


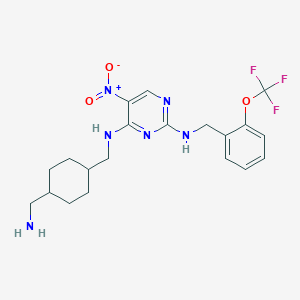
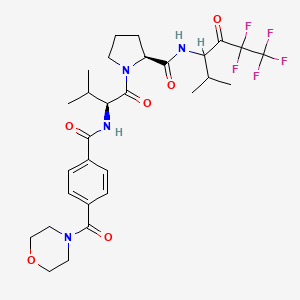
![1-{3-Methyl-2-[4-(morpholine-4-carbonyl)-benzoylamino]-butyryl}-pyrrolidine-2-carboxylic acid (3,3,4,4,4-pentafluoro-1-isopropyl-2-oxo-butyl)-amide](/img/structure/B1676106.png)